4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzamide family, which includes various biologically active compounds. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound includes:
- A benzothiazole moiety, known for its pharmacological properties.
- A dimethylsulfamoyl group that enhances solubility and biological activity.
- An isopropyl substitution that may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds containing benzothiazole and benzamide structures exhibit various biological activities, including:
- Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant properties. Many showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for seizure management .
- Neurotoxicity Studies : The synthesized compounds generally exhibited low neurotoxicity, with no significant liver toxicity observed in the studies conducted. This suggests a favorable safety profile for further development in therapeutic applications .
The exact mechanism of action for this compound is still under investigation. However, compounds with similar structures have been shown to interact with various neurotransmitter systems and enzymes. For instance:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been noted to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
Case Studies and Experimental Findings
- Anticonvulsant Evaluation :
- Molecular Docking Studies :
Data Summary
The following table summarizes key findings from studies related to the biological activity of benzothiazole derivatives:
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12(2)14-7-10-16-17(11-14)26-19(20-16)21-18(23)13-5-8-15(9-6-13)27(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCIRFJCXFLABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.